molecular formula C19H24ClNO2 B3037951 1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol CAS No. 67759-10-8

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol

Cat. No.: B3037951
CAS No.: 67759-10-8
M. Wt: 333.8 g/mol
InChI Key: QLPAWSIKHUCMIC-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol is a complex organic compound characterized by the presence of a benzyloxy group, a chlorophenyl group, and a tert-butylamino group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol typically involves multiple steps, including the introduction of the benzyloxy group, chlorination, and the addition of the tert-butylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The benzyloxy and chlorophenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. The tert-butylamino group may enhance the compound’s stability and bioavailability, facilitating its action within biological systems .

Comparison with Similar Compounds

1-(4-(Benzyloxy)-2-chlorophenyl)-2-(tert-butylamino)ethanol can be compared with other similar compounds, such as:

    1-(4-(Benzyloxy)-2-fluorophenyl)-2-(tert-butylamino)ethanol: This compound has a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    1-(4-(Benzyloxy)-2-bromophenyl)-2-(tert-butylamino)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chloro-4-phenylmethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO2/c1-19(2,3)21-12-18(22)16-10-9-15(11-17(16)20)23-13-14-7-5-4-6-8-14/h4-11,18,21-22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPAWSIKHUCMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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